molecular formula C10H13IN2 B051187 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine CAS No. 853737-18-5

2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine

Cat. No. B051187
M. Wt: 288.13 g/mol
InChI Key: OHWTZFDBFMEMBE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine, also known as IMPY, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridine derivative that contains an iodo substituent and a pyrrolidine ring. IMPY has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism Of Action

The mechanism of action of 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine is not yet fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. Specifically, 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine has been found to bind to the sigma-1 receptor and the dopamine transporter, which are both involved in the regulation of mood and behavior.

Biochemical And Physiological Effects

2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its potential antidepressant and anti-addictive effects. Additionally, 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine has been found to modulate the activity of certain ion channels in the brain, which may contribute to its anxiolytic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine in lab experiments is its high affinity for certain brain receptors, which allows for precise targeting of specific neurotransmitter systems. Additionally, 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine has been well-studied and its synthesis method is well-established, making it a readily available compound for research purposes. However, one limitation of using 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for research on 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. One potential avenue is the development of new drugs based on the structure of 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine and its potential effects on other neurotransmitter systems in the brain. Finally, research on the potential toxicity of 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine and how to mitigate these effects could also be a promising area of study.

Synthesis Methods

The synthesis of 2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine involves several steps, including the reaction of 2-acetylpyridine with methylamine and subsequent reaction with iodine. The final product is then purified using column chromatography. This synthesis method has been well-established and has been used in numerous studies.

Scientific Research Applications

2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine has been studied extensively for its potential applications in scientific research. It has been found to have a high affinity for certain receptors in the brain, including the sigma-1 receptor and the dopamine transporter. This makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders, including depression, anxiety, and addiction.

properties

CAS RN

853737-18-5

Product Name

2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine

Molecular Formula

C10H13IN2

Molecular Weight

288.13 g/mol

IUPAC Name

2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C10H13IN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1

InChI Key

OHWTZFDBFMEMBE-VIFPVBQESA-N

Isomeric SMILES

CN1CCC[C@H]1C2=CN=C(C=C2)I

SMILES

CN1CCCC1C2=CN=C(C=C2)I

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2)I

synonyms

2-Iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine _x000B_

Origin of Product

United States

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